molecular formula C5H6BrNOS B8516947 1-(2-Bromothiazol-4-yl)ethanol

1-(2-Bromothiazol-4-yl)ethanol

Cat. No.: B8516947
M. Wt: 208.08 g/mol
InChI Key: NIDQEGISPBSPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromothiazol-4-yl)ethanol typically involves the reaction of 2-bromo-1,3-thiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromothiazol-4-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromothiazol-4-yl)ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromothiazol-4-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-1,3-thiazol-4-yl)ethan-1-ol: A similar compound with a slightly different structure but similar chemical properties.

    1-(2-Chloro-1,3-thiazol-4-yl)ethanol: Another thiazole derivative with a chlorine atom instead of bromine.

    1-(2-Fluoro-1,3-thiazol-4-yl)ethanol: A thiazole derivative with a fluorine atom instead of bromine.

Uniqueness

1-(2-Bromothiazol-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile building block for the synthesis of more complex molecules .

Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

1-(2-bromo-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C5H6BrNOS/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3

InChI Key

NIDQEGISPBSPAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)Br)O

Origin of Product

United States

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